molecular formula C20H20Cl2N4OS B4795662 N-(1,3-BENZOTHIAZOL-2-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE

N-(1,3-BENZOTHIAZOL-2-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE

Cat. No.: B4795662
M. Wt: 435.4 g/mol
InChI Key: TUQFLCYHVSFDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-BENZOTHIAZOL-2-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of Piperazine Moiety: The piperazine ring can be introduced by reacting the benzothiazole derivative with 1-(2,4-dichlorobenzyl)piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZOTHIAZOL-2-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(1,3-Benzothiazol-2-yl)-2-(4-chlorobenzyl)piperazine
  • N-(1,3-Benzothiazol-2-yl)-2-(4-fluorobenzyl)piperazine

Uniqueness

N-(1,3-BENZOTHIAZOL-2-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE is unique due to the presence of the 2,4-dichlorobenzyl group, which may impart specific biological activities and chemical properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N4OS/c21-15-6-5-14(16(22)11-15)12-25-7-9-26(10-8-25)13-19(27)24-20-23-17-3-1-2-4-18(17)28-20/h1-6,11H,7-10,12-13H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQFLCYHVSFDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-BENZOTHIAZOL-2-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(1,3-BENZOTHIAZOL-2-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(1,3-BENZOTHIAZOL-2-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(1,3-BENZOTHIAZOL-2-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(1,3-BENZOTHIAZOL-2-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(1,3-BENZOTHIAZOL-2-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE

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